3-Bromo-4-(dibromomethyl)benzonitrile

Catalog No.
S6621890
CAS No.
1381846-22-5
M.F
C8H4Br3N
M. Wt
353.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(dibromomethyl)benzonitrile

CAS Number

1381846-22-5

Product Name

3-Bromo-4-(dibromomethyl)benzonitrile

IUPAC Name

3-bromo-4-(dibromomethyl)benzonitrile

Molecular Formula

C8H4Br3N

Molecular Weight

353.84 g/mol

InChI

InChI=1S/C8H4Br3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H

InChI Key

HLCXHKQVEGXYSK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Br)C(Br)Br

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C(Br)Br

3-Bromo-4-(dibromomethyl)benzonitrile is an organic compound characterized by its unique structure, which includes a bromine atom at the 3-position and a dibromomethyl group at the 4-position of the benzonitrile framework. Its molecular formula is C8H5Br3NC_8H_5Br_3N, and it has a molecular weight of approximately 274.94 g/mol. The presence of multiple bromine atoms contributes to its reactivity and potential biological activity, making it a compound of interest in both synthetic and medicinal chemistry .

Due to the presence of bromine atoms, 3-Bromo-4-(dibromomethyl)benzonitrile is likely to be irritating to the skin, eyes, and respiratory system. Bromine can also be toxic upon ingestion. As a general precaution for any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amines or thiols, using reagents like sodium iodide in acetone.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The dibromomethyl group can be oxidized to form carboxylic acids, typically using strong oxidizing agents like potassium permanganate.

These reactions illustrate the compound's versatility as a reactive intermediate in organic synthesis.

The biological activity of 3-Bromo-4-(dibromomethyl)benzonitrile has been investigated in various studies. It has shown potential interactions with biological systems, particularly in modifying enzyme activities and cellular pathways. Its ability to form covalent bonds with nucleophilic sites on proteins suggests applications in designing inhibitors for specific enzymes involved in metabolic pathways. Additionally, prolonged exposure to this compound may lead to changes in cellular functions and gene expression patterns.

The synthesis of 3-Bromo-4-(dibromomethyl)benzonitrile typically involves the bromination of 4-bromobenzonitrile. This reaction is carried out in the presence of bromine and a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. In industrial settings, continuous flow processes may be employed to enhance yields and control reaction conditions more effectively .

3-Bromo-4-(dibromomethyl)benzonitrile finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Research into its derivatives has indicated potential antimicrobial and anticancer properties.
  • Material Science: It is utilized in producing specialty chemicals and materials due to its unique chemical properties.

Studies investigating the interactions of 3-Bromo-4-(dibromomethyl)benzonitrile with biological molecules suggest that it may effectively bind to proteins and enzymes involved in cellular signaling pathways. These interactions could elucidate its mechanism of action as an antimicrobial or antitumor agent. For example, it has been noted for inducing oxidative stress in cells, which can lead to alterations in gene expression related to antioxidant defenses.

Several compounds share structural similarities with 3-Bromo-4-(dibromomethyl)benzonitrile. Here are some notable comparisons:

Compound NameStructure FeaturesBiological Activity
4-Bromo-3-(bromomethyl)benzonitrileOne less bromine than 3-Bromo-4-(dibromomethyl)benzonitrileModerate antimicrobial properties
3-Bromo-4-(chloromethyl)benzonitrileContains chlorine instead of bromineAntimicrobial activity reported
4-Bromo-3-(methyl)benzonitrileLacks dibromomethyl groupAnticancer properties noted

Uniqueness

The uniqueness of 3-Bromo-4-(dibromomethyl)benzonitrile lies in its specific substitution pattern that includes both a dibromomethyl group and a nitrile group. This combination imparts distinct chemical properties and reactivity compared to similar compounds, enhancing its utility in synthetic and biological applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

352.78734 g/mol

Monoisotopic Mass

350.78939 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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